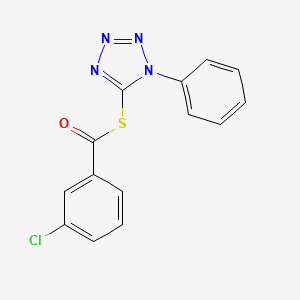

S-(1-phenyl-1H-tetrazol-5-yl) 3-chlorobenzothioate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“S-(1-phenyl-1H-tetrazol-5-yl) 3-chlorobenzothioate” is a chemical compound with the linear formula C14H9ClN4OS . It is a derivative of tetrazole, a class of compounds that play a very important role in medicinal and pharmaceutical applications .

Chemical Reactions Analysis

Tetrazoles, including “this compound”, can undergo a variety of chemical reactions. They can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They can also undergo exothermic reactions with reducing agents .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reactions

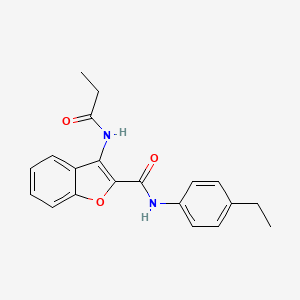

S,S'-Bis(1-phenyl-1H-tetrazol-5-yl) dithiocarbonate, a compound structurally related to S-(1-phenyl-1H-tetrazol-5-yl) 3-chlorobenzothioate, has been synthesized and found to be a versatile reagent. It is used in the formation of amides, Friedel-Crafts type reactions, isothiocyanate syntheses, and carbonyl group insertion reactions (Takeda et al., 1989).

Coordination Polymers and Material Science

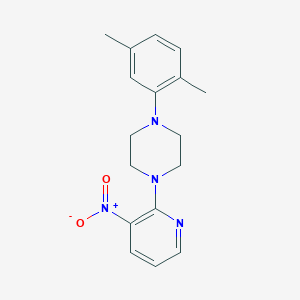

The compound has relevance in the construction of metal-organic coordination polymers. Derivatives of 4-substituted tetrazole-benzoate ligands have been synthesized, and these compounds demonstrate unique luminescent and magnetic behaviors. This suggests potential applications in materials science and engineering (Sun et al., 2013).

Photoluminescence and Mesomorphic Behavior

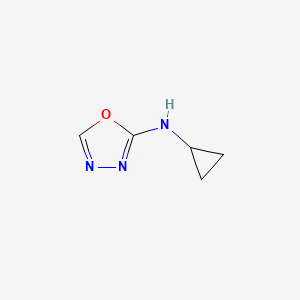

1,3,4-oxadiazole derivatives related to the compound have been synthesized and characterized, displaying cholesteric and nematic/smectic mesophases. This indicates possible applications in the field of liquid crystals and display technology. Furthermore, these compounds exhibit strong blue fluorescence and good photoluminescence quantum yields, suggesting utility in optical and electronic devices (Han et al., 2010).

Safety and Hazards

Zukünftige Richtungen

The future directions for research on “S-(1-phenyl-1H-tetrazol-5-yl) 3-chlorobenzothioate” could include further exploration of its synthesis methods, detailed structural analysis, investigation of its chemical reactivity, elucidation of its mechanism of action, comprehensive characterization of its physical and chemical properties, and thorough evaluation of its safety and hazards. Given the importance of tetrazoles in medicinal and pharmaceutical applications , there is also potential for investigating the biological activity of “this compound”.

Eigenschaften

IUPAC Name |

S-(1-phenyltetrazol-5-yl) 3-chlorobenzenecarbothioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN4OS/c15-11-6-4-5-10(9-11)13(20)21-14-16-17-18-19(14)12-7-2-1-3-8-12/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCWUAXGRCVXQTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=N2)SC(=O)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-((4-ethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2821167.png)

![N-cyclopentyl-2-((4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2821172.png)

![Ethyl 4-((4-((6-methoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2821175.png)

![4-Bromo-1,6-dioxaspiro[2.5]octane](/img/structure/B2821177.png)

![(2E)-3-[(3-methylphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2821178.png)

![dimethyl 5-(3-chlorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2821179.png)